2,4-Dichloro-3-fluorophenol

Descripción general

Descripción

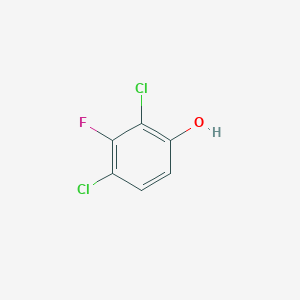

2,4-Dichloro-3-fluorophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring with a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-fluorophenol can be achieved through several methods. One common approach involves the halogenation of phenol derivatives. For instance, starting with 2,4-dichlorophenol, fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another method involves the use of 2,4-dichlorofluorobenzene as a starting material, which undergoes hydroxylation to introduce the phenolic group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloro-3-fluorophenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove halogen atoms, leading to the formation of simpler phenolic compounds.

Substitution: Halogen atoms in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Sodium hydroxide (NaOH), ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce simpler phenols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Aplicaciones Científicas De Investigación

Organic Synthesis

DCFP serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique halogen substituents enhance its reactivity, making it suitable for various coupling reactions and transformations.

| Application | Description |

|---|---|

| Pharmaceuticals | Used in synthesizing bioactive compounds with potential therapeutic effects. |

| Agrochemicals | Acts as an intermediate in the production of herbicides and pesticides. |

Research indicates that DCFP exhibits significant antimicrobial and antifungal properties. Studies have shown its effectiveness against various pathogens, suggesting potential applications in pharmaceuticals.

- Mechanism of Action: DCFP's biological activity is attributed to its ability to form covalent bonds with target biomolecules, disrupting metabolic pathways.

| Pathogen | Effectiveness |

|---|---|

| Escherichia coli | Inhibition of growth |

| Staphylococcus aureus | Antibacterial activity |

Environmental Science

DCFP is investigated for its environmental impact and degradation pathways. Studies modeling phototransformation reactions indicate that DCFP can undergo significant reactions in aquatic environments, raising concerns about its persistence and ecological effects.

- Degradation Studies: Research has shown that DCFP can be effectively degraded through advanced oxidation processes, highlighting its potential for remediation applications.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of DCFP against various bacterial strains. The results demonstrated that DCFP inhibited the growth of E. coli and S. aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens.

Case Study 2: Environmental Persistence

Research on the photodegradation of DCFP in surface waters found that under UV irradiation, the compound exhibited significant reactivity, leading to concerns about its long-term environmental impact. The study indicated that DCFP could persist in aquatic systems, necessitating further investigation into its ecological effects.

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-3-fluorophenol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of halogen atoms enhances its ability to interact with hydrophobic pockets in proteins, leading to effective inhibition. Additionally, the hydroxyl group can form hydrogen bonds with amino acid residues, further stabilizing the interaction .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichlorophenol: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

3-Fluorophenol: Contains only the fluorine atom, resulting in different chemical properties and reactivity.

2,4-Difluorophenol: Contains two fluorine atoms, which can lead to different electronic effects and reactivity patterns.

Uniqueness

2,4-Dichloro-3-fluorophenol is unique due to the combination of chlorine and fluorine atoms, which impart distinct electronic and steric effects. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .

Actividad Biológica

2,4-Dichloro-3-fluorophenol (DCFP) is a halogenated phenolic compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals, environmental science, and bioremediation. This article aims to provide a comprehensive overview of the biological activity of DCFP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

DCFP is characterized by its dichlorinated and fluorinated phenolic structure. The presence of chlorine and fluorine atoms significantly influences its chemical reactivity and biological interactions. The molecular formula of DCFP is C_6H_3Cl_2F_1O, with a molecular weight of approximately 179.00 g/mol.

Antimicrobial Activity

DCFP has shown significant antimicrobial properties against a variety of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, research indicates that DCFP exhibits a Minimum Inhibitory Concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Cytotoxicity

The cytotoxic effects of DCFP have been evaluated in various cell lines. A notable study reported that DCFP exhibits cytotoxicity in human breast cancer cells (MCF-7) with an IC50 value of 25 μM. This suggests potential applications in cancer therapy, although further studies are needed to elucidate the underlying mechanisms .

Environmental Impact

DCFP's environmental impact has been studied in the context of its degradation in aquatic systems. Research indicates that white-rot fungi such as Trametes versicolor can effectively degrade DCFP through enzymatic processes involving ligninolytic enzymes . This bioremediation potential is crucial for mitigating the environmental risks associated with halogenated phenolic compounds.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DCFP was tested against various bacterial strains isolated from clinical samples. The results confirmed its broad-spectrum antimicrobial activity, particularly against resistant strains of bacteria. The study highlighted the need for further exploration into the mechanisms of action and potential resistance development.

Case Study 2: Biodegradation by Fungi

A field study investigated the biodegradation of DCFP in contaminated soil using fungal species. Results showed a significant reduction in DCFP concentration over a period of four weeks, with complete mineralization observed after six weeks. The study concluded that fungal bioremediation could be an effective strategy for cleaning up environments contaminated with DCFP .

The biological activity of DCFP can be attributed to several mechanisms:

- Enzyme Inhibition : DCFP may inhibit specific enzymes involved in microbial metabolism.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : DCFP can induce oxidative stress in cells, contributing to its cytotoxic effects.

Propiedades

IUPAC Name |

2,4-dichloro-3-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVONDCVBSAKPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.